Cas no 338421-01-5 (1-[(benzenesulfonyl)(nitro)methyl]-1,2,3,4-tetrahydroisoquinoline)
1-[(benzenesulfonyl)(nitro)methyl]-1,2,3,4-tetrahydroisoquinoline Chemical and Physical Properties
Names and Identifiers
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- 1-[(benzenesulfonyl)(nitro)methyl]-1,2,3,4-tetrahydroisoquinoline
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1-[(benzenesulfonyl)(nitro)methyl]-1,2,3,4-tetrahydroisoquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652500-1mg |
1-(Nitro(phenylsulfonyl)methyl)-1,2,3,4-tetrahydroisoquinoline |
338421-01-5 | 98% | 1mg |
¥464.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652500-5mg |
1-(Nitro(phenylsulfonyl)methyl)-1,2,3,4-tetrahydroisoquinoline |
338421-01-5 | 98% | 5mg |
¥617.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652500-10mg |
1-(Nitro(phenylsulfonyl)methyl)-1,2,3,4-tetrahydroisoquinoline |
338421-01-5 | 98% | 10mg |
¥739.00 | 2024-05-18 | |
| Key Organics Ltd | 4H-055-1MG |
1-[nitro(phenylsulfonyl)methyl]-1,2,3,4-tetrahydroisoquinoline |
338421-01-5 | >90% | 1mg |
£28.00 | 2025-02-09 | |
| Key Organics Ltd | 4H-055-5MG |
1-[nitro(phenylsulfonyl)methyl]-1,2,3,4-tetrahydroisoquinoline |
338421-01-5 | >90% | 5mg |
£35.00 | 2025-02-09 | |
| Key Organics Ltd | 4H-055-10MG |
1-[nitro(phenylsulfonyl)methyl]-1,2,3,4-tetrahydroisoquinoline |
338421-01-5 | >90% | 10mg |
£48.00 | 2025-02-09 | |
| Key Organics Ltd | 4H-055-0.5G |
1-[nitro(phenylsulfonyl)methyl]-1,2,3,4-tetrahydroisoquinoline |
338421-01-5 | >90% | 0.5g |
£385.00 | 2025-02-09 | |
| Key Organics Ltd | 4H-055-1G |
1-[nitro(phenylsulfonyl)methyl]-1,2,3,4-tetrahydroisoquinoline |
338421-01-5 | >90% | 1g |
£770.00 | 2025-02-09 | |
| Key Organics Ltd | 4H-055-5G |
1-[nitro(phenylsulfonyl)methyl]-1,2,3,4-tetrahydroisoquinoline |
338421-01-5 | >90% | 5g |
£3080.00 | 2025-02-09 | |
| Key Organics Ltd | 4H-055-10G |
1-[nitro(phenylsulfonyl)methyl]-1,2,3,4-tetrahydroisoquinoline |
338421-01-5 | >90% | 10g |
£5775.00 | 2025-02-09 |
1-[(benzenesulfonyl)(nitro)methyl]-1,2,3,4-tetrahydroisoquinoline Suppliers
1-[(benzenesulfonyl)(nitro)methyl]-1,2,3,4-tetrahydroisoquinoline Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 1-[(benzenesulfonyl)(nitro)methyl]-1,2,3,4-tetrahydroisoquinoline
Professional Introduction to Compound with CAS No. 338421-01-5 and Product Name: 1-[(benzenesulfonyl)(nitro)methyl]-1,2,3,4-tetrahydroisoquinoline
The compound with the CAS number 338421-01-5 and the product name 1-[(benzenesulfonyl)(nitro)methyl]-1,2,3,4-tetrahydroisoquinoline represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the tetrahydroisoquinoline class of molecules, which has garnered considerable attention due to its diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a benzenesulfonyl and nitro substituent on the tetrahydroisoquinoline core, contribute to its unique chemical properties and biological relevance.
In recent years, there has been a growing interest in tetrahydroisoquinoline derivatives as pharmacological agents. These compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. The introduction of functional groups such as the benzenesulfonyl and nitro moiety into the tetrahydroisoquinoline scaffold enhances its pharmacological profile, making it a promising candidate for further investigation.
One of the most compelling aspects of this compound is its potential role in the treatment of neurological disorders. Tetrahydroisoquinoline derivatives have been shown to interact with various neurotransmitter systems, including serotonin and dopamine receptors. The presence of the benzenesulfonyl group in particular is thought to modulate receptor binding affinity and selectivity, which could be exploited to develop more effective therapies for conditions such as depression and Parkinson's disease.
Recent studies have also highlighted the compound's potential in oncology research. The nitro group is known to enhance the bioavailability and metabolic stability of pharmaceutical compounds. In the context of this tetrahydroisoquinoline derivative, the nitro group may facilitate better absorption and distribution within the body, while also influencing its interaction with target enzymes and receptors involved in cancer cell proliferation.
The synthesis of 1-[(benzenesulfonyl)(nitro)methyl]-1,2,3,4-tetrahydroisoquinoline involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the benzenesulfonyl group typically involves sulfonylation reactions, while the addition of the nitro group can be achieved through nitration or other redox-based methods. Advanced synthetic techniques, such as catalytic hydrogenation and protecting group strategies, are often employed to ensure high yield and purity.
In terms of pharmacokinetic properties, this compound demonstrates favorable solubility characteristics due to its polar functional groups. This solubility is crucial for achieving optimal bioavailability following oral or intravenous administration. Additionally, preliminary pharmacokinetic studies suggest that the compound exhibits moderate metabolic stability, allowing for sustained therapeutic effects.
Evaluation of the compound's safety profile is another critical aspect of its development. Preclinical studies have been conducted to assess its toxicity levels and potential side effects. These studies include acute toxicity tests as well as longer-term exposure assessments to evaluate chronic safety concerns. The results from these studies are essential for determining appropriate dosing regimens and identifying any necessary precautions for clinical use.
The therapeutic potential of 1-[(benzenesulfonyl)(nitro)methyl]-1,2,3,4-tetrahydroisoquinoline extends beyond neurological and oncological applications. Emerging research suggests that this compound may also have utility in treating inflammatory diseases by modulating immune responses. The ability of tetrahydroisoquinoline derivatives to interact with inflammatory pathways has been well-documented, making them attractive candidates for novel anti-inflammatory therapies.
From a regulatory perspective, the development of new pharmaceutical compounds like this one must adhere to stringent guidelines set forth by global health authorities such as the FDA and EMA. These guidelines ensure that new drugs are safe for human use and that their benefits outweigh any potential risks. Compliance with these regulations is essential for successful market approval and commercialization.
The future direction of research on this compound includes further exploration of its mechanism of action and identification of additional therapeutic applications. Collaborative efforts between academic researchers and pharmaceutical companies are likely to drive innovation in this area. By leveraging cutting-edge technologies such as high-throughput screening and computational modeling, scientists can accelerate the discovery process and bring new treatments to patients more quickly.
In conclusion,1-[(benzenesulfonyl)(nitro)methyl]-1,2,3,4-tetrahydroisoquinoline (CAS No. 338421-01-5) represents a promising advancement in pharmaceutical chemistry with significant potential for treating neurological disorders,oncological conditions, inflammation-related diseases,and other health challenges. Its unique structural features,combined with favorable pharmacokinetic properties, make it an attractive candidate for further clinical development. As research continues,this compound is poised to contribute valuable insights into drug designand provide new therapeutic options for patients worldwide.
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